molecular formula C12H10O4 B159564 Ethyl coumarin-3-carboxylate CAS No. 1846-76-0

Ethyl coumarin-3-carboxylate

Cat. No.: B159564
CAS No.: 1846-76-0
M. Wt: 218.20 g/mol
InChI Key: XKHPEMKBJGUYCM-UHFFFAOYSA-N
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Description

Ethyl 3-coumarincarboxylate, also known as ethyl coumarin-3-carboxylate, is a derivative of coumarin. Coumarins are a class of naturally occurring compounds found in many plants and are known for their diverse biological activities. Ethyl 3-coumarincarboxylate is particularly significant in organic synthesis and is used in the production of biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-coumarincarboxylate can be synthesized through various methods. One common method involves the Knoevenagel condensation reaction, where salicylaldehyde reacts with ethyl cyanoacetate in the presence of a base to form the coumarin derivative . Another method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of a strong acid .

Industrial Production Methods: Industrial production of ethyl 3-coumarincarboxylate typically involves large-scale Knoevenagel or Pechmann condensations. These methods are favored due to their efficiency and the high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-coumarincarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Biological Applications

ECC has shown promise in various biological applications, particularly in the development of pharmaceuticals. Its derivatives are known for:

  • Antioxidant Activity : ECC and its derivatives exhibit significant antioxidant properties, which can help mitigate oxidative stress in biological systems .
  • Antimicrobial Properties : Studies have demonstrated that ECC possesses antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects, which could lead to therapeutic applications in treating inflammatory diseases .

Material Science Applications

In material science, ECC serves as a precursor for synthesizing advanced materials such as carbon quantum dots (CQDs). These CQDs are utilized for their luminescent properties in biomedical imaging and sensing applications:

  • Fluorescent Probes : Coumarin-modified CQDs derived from ECC have been developed for bioimaging due to their high quantum yield and biocompatibility .
  • Nanomaterials : The incorporation of ECC into nanomaterial synthesis enhances the functional properties of these materials, enabling applications in drug delivery systems and sensors .

Case Study 1: Antioxidant Activity

A study evaluating the antioxidant capacity of ECC derivatives found that certain modifications significantly enhanced their free radical scavenging ability. These findings suggest potential applications in nutraceuticals.

Case Study 2: Antimicrobial Activity

Research conducted on ECC's antimicrobial efficacy revealed that it effectively inhibited the growth of E. coli and S. aureus. This highlights its potential role in developing new antimicrobial agents.

Comparison with Similar Compounds

  • Coumarin-3-carboxylic acid
  • Ethyl 2-oxo-2H-chromene-3-carboxylate
  • Ethyl 2H-1-benzopyran-3-carboxylate

Comparison: Ethyl 3-coumarincarboxylate is unique due to its ester group, which can be easily modified to produce a variety of derivatives. This makes it a versatile intermediate in organic synthesis compared to other coumarin derivatives .

Biological Activity

Ethyl coumarin-3-carboxylate (ECC) is a compound belonging to the coumarin family, known for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of ECC, supported by case studies and research findings.

1. Overview of this compound

ECC is synthesized through various methods, including the Knoevenagel condensation reaction, which involves the reaction of 2-hydroxybenzaldehyde with diethyl malonate. This compound has attracted attention due to its potential in medicinal chemistry, particularly as an antitumor agent and in enzyme inhibition.

2. Synthesis of this compound

The synthesis of ECC can be achieved through several methods, including:

  • Knoevenagel Condensation : This method employs different catalysts like piperidine and magnesium aluminophosphate to yield ECC in good yields .
  • Miscellaneous Methods : Other approaches include copper(II)-catalyzed reactions and cyclization processes involving diazo compounds .

3.1 Antitumor Activity

Recent studies have highlighted the antitumor potential of ECC and its derivatives:

  • A study demonstrated that ECC derivatives exhibited a 100% decrease in tumor cell viability in Ehrlich Ascites Carcinoma (EAC)-bearing mice, indicating significant antitumor activity .
  • The compound showed promising results in apoptosis assays and antioxidant activities without adversely affecting liver or kidney functions .

3.2 Antimicrobial Activity

ECC and its derivatives have been evaluated for antimicrobial properties:

  • Various amide and ester derivatives of coumarin-3-carboxylate have shown activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida albicans. .
  • Specific derivatives demonstrated inhibition against Helicobacter pylori, showcasing their potential in treating infections .

3.3 Enzyme Inhibition

ECC has been investigated for its ability to inhibit specific enzymes:

  • Some studies reported that ECC derivatives exhibit inhibitory activity against monoamine oxidase (MAO) isoforms, which are relevant in neurodegenerative diseases .
  • Additionally, certain derivatives showed inhibition of gGAPDH, an enzyme involved in glycolysis, which may have implications for cancer metabolism .

4. Case Studies

StudyFocusFindings
Abdel-Wahab et al. (2020)Antitumor ActivityECC derivatives reduced EAC cell viability by 100%, with no organ toxicity observed .
PMC Study (2021)Antimicrobial ActivityAmide derivatives showed significant antibacterial effects against various pathogens .
Derpharmachemica StudyEnzyme InhibitionReported inhibition of gGAPDH by coumarin derivatives, indicating potential cancer treatment applications .

5. Conclusion

This compound represents a promising compound with diverse biological activities, particularly in cancer therapy and antimicrobial applications. Ongoing research into its mechanisms of action and further modifications could enhance its therapeutic efficacy. The synthesis methods available for ECC allow for the development of various derivatives that may possess enhanced biological properties.

Properties

IUPAC Name

ethyl 2-oxochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-2-15-11(13)9-7-8-5-3-4-6-10(8)16-12(9)14/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHPEMKBJGUYCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70171594
Record name Ethylcoumarin-3-carboxylate
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Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1846-76-0
Record name 3-Carbethoxycoumarin
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Record name Ethylcoumarin-3-carboxylate
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Record name 1846-76-0
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Record name Ethylcoumarin-3-carboxylate
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Record name Ethyl Coumarin-3-carboxylate
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Record name ETHYLCOUMARIN-3-CARBOXYLATE
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Synthesis routes and methods

Procedure details

A 1.0 g (1.8 mmol) sample of bis-iodoethoxy-coumarin (from Example 32 or Example 34) and 0.47 g (1.8 mmol) of 1,4,10,13-tetraoxa-7,16-diazacycloctadecane (i.e., 4,13-diaza-18-crown-6) were separately dissolved in 50 ml portions of dry acetonitrile. The combined solutions (100 ml total) were refluxed under nitrogen for six days in the presence of 5 equivalents (0.94 g) anhydrous sodium carbonate. During the reaction, the coarse sodium carbonate was converted to an extremely fine powder. The cooled reaction mixture was filtered and the solution was evaporated to dryness in vacuo. The residue was dissolved in methylene chloride, and the solution was filtered. Evaporation of the methylene chloride using the rotary evaporator at aspirator pressure, followed by oil pump pressure, gave a yellow foam (>100% of the calculated yield). The crude product was purified by chromatography on deactivated neutral alumina first using methylene chloride to elute unreacted starting materials, followed by a 1-5% ethanol/methylene chloride mixture to elute the product. About 50% of calculated amount of the product was recovered, consisting essentially of the desired product (VI). LRMS FAB (triethanolamine) calculated m/e for C28H40N2O10 was 564.27, whereas the observed m/e was 587, [VIII(Na)] +; free [VII]+ was not observed. UV (phosphate buffered saline) Imax =374 nm, 312 nm. Fluorescence (phosphate buffered saline) showed Iex =371 nm and Icm =453 nm.
Name
bis-iodoethoxy-coumarin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1,4,10,13-tetraoxa-7,16-diazacycloctadecane
Quantity
0.47 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.94 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

Ethyl coumarin-3-carboxylate
Ethyl coumarin-3-carboxylate
Ethyl coumarin-3-carboxylate
Ethyl coumarin-3-carboxylate
Ethyl coumarin-3-carboxylate
Ethyl coumarin-3-carboxylate

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